molecular formula C31H34N2O3 B11633814 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane CAS No. 405277-45-4

2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

Cat. No.: B11633814
CAS No.: 405277-45-4
M. Wt: 482.6 g/mol
InChI Key: XMAYGUKDHQMRAX-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a complex organic compound that features a naphthalene ring substituted with a methoxy group, and a diazinane ring substituted with two methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves multiple steps. One common method involves the reaction of 2-methoxynaphthalene with appropriate diazinane precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium chloride and copper iodide, with solvents like dimethylformamide and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using petroleum ether and ethyl acetate as eluents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy groups and aromatic rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is unique due to its combination of a diazinane ring with methoxyphenylmethyl groups and a methoxynaphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

405277-45-4

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

InChI

InChI=1S/C31H34N2O3/c1-34-26-14-9-23(10-15-26)21-32-19-6-20-33(22-24-11-16-27(35-2)17-12-24)31(32)30-28-8-5-4-7-25(28)13-18-29(30)36-3/h4-5,7-18,31H,6,19-22H2,1-3H3

InChI Key

XMAYGUKDHQMRAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC4=CC=CC=C43)OC)CC5=CC=C(C=C5)OC

Origin of Product

United States

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